molecular formula C7H13NO B14915062 3-Azabicyclo[4.1.0]heptan-5-ylmethanol

3-Azabicyclo[4.1.0]heptan-5-ylmethanol

Cat. No.: B14915062
M. Wt: 127.18 g/mol
InChI Key: ZXHQTEPZAZMDOZ-UHFFFAOYSA-N
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Description

3-Azabicyclo[410]heptan-5-ylmethanol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptan-5-ylmethanol can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves scalable approaches such as the reduction of spirocyclic oxetanyl nitriles. This method is favored due to its efficiency and the ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[4.1.0]heptan-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form corresponding ketones or reduced to yield different alcohol derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound. These products are valuable intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Azabicyclo[4.1.0]heptan-5-ylmethanol include 3-Azabicyclo[3.1.0]hexane and 3-Azabicyclo[3.1.1]heptane . These compounds share structural similarities but differ in the size of their bicyclic rings and the position of the nitrogen atom.

Uniqueness: What sets this compound apart is its specific ring structure and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical reactions .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-azabicyclo[4.1.0]heptan-5-ylmethanol

InChI

InChI=1S/C7H13NO/c9-4-6-3-8-2-5-1-7(5)6/h5-9H,1-4H2

InChI Key

ZXHQTEPZAZMDOZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(CNC2)CO

Origin of Product

United States

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